4-(1,1-Dioxidothiomorpholino)benzoic acid
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Description
“4-(1,1-Dioxidothiomorpholino)benzoic acid” is a chemical compound with the molecular formula C11H13NO4S . It has a molecular weight of 255.29 g/mol . The compound is also known by various other names such as “4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid”, “4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-benzenecarboxylic acid”, and "4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of “4-(1,1-Dioxidothiomorpholino)benzoic acid” can be represented by the InChI string:InChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14)
. The Canonical SMILES representation is C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.29 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The XLogP3-AA value is 0.7 .Scientific Research Applications
Corrosion Inhibition
Scientific Field
Materials Science and Engineering
Application Summary
Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
Methods of Application
The inhibition efficiency of benzoic acid and its derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
Results and Outcomes
The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration. Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110). The quantum chemical parameters were calculated by density functional theory (DFT) at the B3LYP level of theory with 6-31G+ (2d,p) and 6-31G++ (2d,p) basis sets in gas and aqueous phase .
Synthesis of Benzamide Derivatives
Scientific Field
Organic Chemistry
Application Summary
“4-(1,1-Dioxidothiomorpholino)benzoic acid” has been used in the synthesis of benzamide derivatives .
Methods of Application
The compound was combined with other reagents such as 4-methylmorpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 20℃ for 18 hours .
Results and Outcomes
The reaction yielded a colorless solid which was collected by filtration and dried .
properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-1-3-10(4-2-9)12-5-7-17(15,16)8-6-12/h1-4H,5-8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQTXJDEBJMUCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377153 |
Source
|
Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxidothiomorpholino)benzoic acid | |
CAS RN |
451485-62-4 |
Source
|
Record name | 4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=451485-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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